N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-8(16)12(20)17-14-19-18-13(21-14)15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFYPMXXIVSLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with adamantane-1-carbohydrazide, which is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole ring.
Chlorination: The final step involves the chlorination of the thiadiazole derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction can lead to changes in the thiadiazole ring structure .
Scientific Research Applications
Biological Activities
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide has been studied for various biological activities:
Antimicrobial Activity : Compounds within the thiadiazole family have demonstrated significant antimicrobial properties. For instance, derivatives of adamantane have been shown to exhibit activity against a range of bacteria and fungi .
Antiviral Activity : The adamantane moiety is well-known for its antiviral properties, particularly against influenza viruses. Studies have indicated that thiadiazole derivatives may enhance these effects .
Anti-inflammatory Properties : Research has suggested that compounds similar to this compound can exert anti-inflammatory effects, potentially making them useful in treating inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in various applications:
- Antiviral Studies : Research has shown that certain derivatives exhibit significant antiviral activity against influenza viruses. These studies emphasize the potential for developing new antiviral agents based on this scaffold .
- Antimicrobial Efficacy : A series of experiments demonstrated that compounds similar to this compound possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of thiadiazole derivatives have revealed their potential use in managing conditions such as arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross cell membranes, while the thiadiazole ring interacts with various enzymes and receptors . These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ in substituents on the 1,3,4-thiadiazole ring and amide groups, leading to variations in physicochemical and biological properties. Key comparisons include:
*Inferred based on structural similarity to benzamide analog .
Structural and Crystallographic Insights
- Adamantane derivatives : The adamantane group confers rigidity and lipophilicity, enhancing membrane permeability. In 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, the adamantane-thiadiazole framework forms a planar structure with intermolecular hydrogen bonds, stabilizing the crystal lattice .
- Amide vs. amine substituents : The target compound’s propanamide group may increase solubility compared to the methylamine analog () but reduce it relative to benzamide derivatives due to shorter chain length .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are gaining attention for their diverse biological activities, including antimicrobial, anti-cancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique adamantane moiety, which contributes to its rigidity and potential interaction with biological targets. The presence of the 1,3,4-thiadiazole ring enhances its pharmacological profile due to its ability to participate in various chemical interactions.
Molecular Formula
- Molecular Formula : CHClNS
- Molecular Weight : 273.77 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown promising results against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibited growth | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Potent antifungal |
Anticancer Activity
The compound has been tested for its anti-proliferative effects against several cancer cell lines. Notably, it demonstrated significant inhibitory action against:
| Cell Line | IC (nM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 85 | Induction of apoptosis (BAX up-regulation) | |
| HepG-2 | 71.5 | EGFR inhibition | |
| A549 | 37.85 | EGFR mutant inhibition |
The mechanism by which this compound exerts its biological effects involves:
- EGFR Inhibition : The compound shows strong binding affinity to the epidermal growth factor receptor (EGFR), crucial in many cancers.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2.
Case Studies
-
Study on Anti-Proliferative Activity :
A series of adamantane-based thiadiazole derivatives were synthesized and evaluated for their anti-cancer properties. The most potent compounds showed IC values significantly lower than standard chemotherapy agents like Doxorubicin, indicating their potential as effective anticancer agents . -
Antimicrobial Evaluation :
A recent study investigated the antimicrobial efficacy of various thiadiazole derivatives. The tested compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some showing notable antifungal activity against Candida albicans .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide?
The compound is typically synthesized via cyclization of adamantane-1-carbohydrazide with appropriate acyl chlorides or isothiocyanates. Key steps include:
- Cyclization : Reaction of adamantane-1-carbohydrazide with 2-chloropropanoyl chloride in POCl3 at 90°C under reflux for 3–6 hours .
- Purification : Recrystallization using DMSO/water mixtures (2:1) to achieve >80% purity .
- Critical Parameters : Temperature control (85–95°C), pH adjustment (8–9) during precipitation, and inert atmospheres to prevent oxidation .
Q. How can the structural integrity and purity of this compound be validated?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm adamantane protons (δ 1.6–2.1 ppm) and thiadiazole ring protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 355.3 (M+H) confirm molecular weight .
- X-ray Crystallography : Monoclinic crystal system (space group P21/n) with unit-cell parameters a = 10.44 Å, b = 13.09 Å, c = 10.89 Å, and β = 118.0° .
Q. What are the primary biological screening assays for this compound?
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC ≤ 12.5 µg/mL) and E. coli (MIC ≤ 25 µg/mL), compared to streptomycin .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How does the adamantane moiety influence binding affinity and specificity in protein-ligand interactions?
- Structural Rigidity : Adamantane’s rigid cage enhances hydrophobic interactions with enzyme binding pockets (e.g., viral proteases) .
- Crystallographic Evidence : Planar thiadiazole rings (torsion angle ~175.9°) facilitate hydrogen bonding with residues like Asp189 in trypsin-like proteases .
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal charge distribution favoring π-π stacking with aromatic residues .
Q. How to resolve contradictions in reported antimicrobial efficacies across studies?
- Assay Variability : Differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or culture media (Mueller-Hinton vs. LB agar) significantly alter MIC values .
- Solubility Limitations : Low aqueous solubility (~0.2 mg/mL) may understate activity in broth assays; use DMSO carriers (<1% v/v) to improve bioavailability .
Q. What strategies enhance the compound’s metabolic stability for in vivo applications?
- Derivatization : Introduce fluorine at the 4-position of the benzamide group to block cytochrome P450-mediated oxidation .
- Prodrug Design : Convert the chloropropanamide group to a tert-butyl carbamate for improved plasma stability .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time from 6 hours to 45 minutes while maintaining yield (>75%) .
- Crystallization : Slow evaporation from acetonitrile yields single crystals suitable for X-ray analysis .
- SAR Studies : Replace the 2-chloropropanamide group with methyl or fluoro substituents to evaluate steric and electronic effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
